1-aminoindole-5-carbonitrile
Overview
Description
1-aminoindole-5-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-aminoindole-5-carbonitrile typically involves the reaction of indole derivatives with suitable nitrile and amino group precursors. One common method includes the reaction of 5-cyanoindole with ammonia or an amine under specific conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-aminoindole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Major products formed from these reactions include oxidized or reduced derivatives and substituted indole compounds.
Scientific Research Applications
1-aminoindole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-aminoindole-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
1-aminoindole-5-carbonitrile can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for the development of new drugs.
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-aminoindole-5-carbonitrile |
InChI |
InChI=1S/C9H7N3/c10-6-7-1-2-9-8(5-7)3-4-12(9)11/h1-5H,11H2 |
InChI Key |
NBTJTFSZBICCAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2N)C=C1C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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